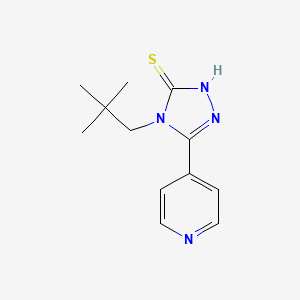
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a triazole ring substituted with a neopentyl group and a pyridinyl group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or triazole rings, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and alkylating agents (e.g., methyl iodide).
Scientific Research Applications
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the neopentyl and pyridinyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
When compared to similar compounds, 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol stands out due to its unique substitution pattern. Similar compounds include:
4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol: Differing by the position of the pyridinyl group, which can affect its chemical reactivity and biological activity.
4-Neopentyl-5-(pyridin-2-yl)-4h-1,2,4-triazole-3-thiol: Another positional isomer with distinct properties.
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-amine: Substitution of the thiol group with an amine group, leading to different chemical and biological behaviors.
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)8-16-10(14-15-11(16)17)9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,15,17) |
InChI Key |
FPXAAGLHQDKSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C(=NNC1=S)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















